3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepin-1-t-butyl acetate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonym Validation
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being tert-butyl 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate. This compound is registered under Chemical Abstracts Service Registry Number 109010-60-8 and carries multiple validated synonyms that reflect different naming conventions and structural representations.
The compound is extensively documented in pharmaceutical literature as Benazepril Hydrochloride European Pharmacopoeia Impurity F, indicating its significance as a reference standard in drug quality control. Alternative nomenclature includes 1,1-dimethylethyl [(3S)-3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetate, which emphasizes the tert-butyl ester functionality. The Unique Ingredient Identifier code 5WJ869A7AY has been assigned by regulatory authorities for pharmaceutical tracking purposes.
Additional systematic names include (S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid 1,1-dimethylethyl ester, which describes the complete structural framework including the stereochemical designation. The molecular descriptor format provides the canonical Simplified Molecular Input Line Entry System representation as CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)N, enabling precise structural identification across chemical databases.
| Nomenclature Type | Chemical Name |
|---|---|
| International Union of Pure and Applied Chemistry Official | tert-butyl 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate |
| Chemical Abstracts Service Number | 109010-60-8 |
| European Pharmacopoeia Designation | Benazepril Hydrochloride European Pharmacopoeia Impurity F |
| Unique Ingredient Identifier | 5WJ869A7AY |
| Molecular Descriptor Locant Number | MFCD03426719 |
Molecular Architecture: Benzazepine Core and Functional Group Analysis
The molecular architecture of this compound is characterized by a complex heterocyclic framework with the molecular formula C16H22N2O3 and a molecular weight of 290.363 grams per mole. The structural foundation consists of a benzazepine core, which represents a seven-membered nitrogen-containing heterocycle fused to a benzene ring, creating a bicyclic system that is partially saturated.
The benzazepine ring system exhibits specific functional group modifications that define its chemical behavior and pharmaceutical relevance. The primary nitrogen atom at position 1 of the benzazepine ring is substituted with an acetate moiety that is further esterified with a tert-butyl group, creating the characteristic N-acetic acid tert-butyl ester functionality. This esterification significantly influences the compound's lipophilicity and metabolic stability profile.
The compound features a ketone functionality at position 2 of the benzazepine ring, contributing to the overall electronic distribution and potential for hydrogen bonding interactions. The amino group located at position 3 represents a crucial structural element that exists in the S-stereochemical configuration, providing a primary amine functionality that can participate in various chemical reactions and biological interactions.
The tetrahydro designation indicates that the seven-membered azepine ring contains four saturated carbon centers, specifically at positions 3, 4, and 5, with the partial saturation creating conformational flexibility within the ring system. This structural arrangement results in a non-planar molecular geometry that differs significantly from fully aromatic heterocyclic systems.
| Structural Component | Chemical Feature | Position |
|---|---|---|
| Benzazepine Core | Seven-membered nitrogen heterocycle fused to benzene | Ring system |
| Tert-butyl Ester | Bulky aliphatic ester group | N1-acetate |
| Ketone Group | Carbonyl functionality | Position 2 |
| Primary Amine | Amino substitution | Position 3 (S-configuration) |
| Saturated Carbons | Tetrahydro partial saturation | Positions 3, 4, 5 |
Stereochemical Configuration and Chiral Center Characterization
The stereochemical purity of the compound is maintained through stereoselective synthetic methodologies, as evidenced by its designation as a single enantiomer rather than a racemic mixture. This enantiopurity is particularly important for its role as a pharmaceutical impurity reference standard, where stereochemical consistency is essential for analytical accuracy and quality control applications.
The conformational analysis reveals that the S-configuration at position 3 creates a preferential spatial orientation that minimizes steric hindrance between the amino group and the adjacent ring substituents. This stereochemical arrangement contributes to the overall molecular stability and influences the compound's physicochemical properties, including solubility characteristics and intermolecular interactions.
| Stereochemical Parameter | Specification |
|---|---|
| Chiral Centers | Single stereogenic center at C3 |
| Absolute Configuration | S-configuration |
| Enantiomeric Purity | Single enantiomer |
| Conformational Constraint | Seven-membered ring flexibility |
| Spatial Orientation | Minimized steric hindrance |
Comparative Structural Analysis with Related Benzazepine Derivatives
The structural framework of this compound represents a specific variant within the broader benzazepine family, which encompasses diverse heterocyclic compounds with varying ring sizes and substitution patterns. Comparative analysis reveals distinct structural features that differentiate this compound from other benzazepine derivatives commonly found in pharmaceutical applications and natural products.
The seven-membered benzazepine core of this compound contrasts with related structures such as benzazocines, which contain an eight-membered nitrogen heterocycle. Research on benzazocine derivatives has demonstrated that the incorporation of an eight-membered azocine ring into similar scaffold structures creates different conformational properties and biological activities compared to the seven-membered benzazepine system. The additional methylene unit in benzazocines provides greater conformational flexibility and altered three-dimensional molecular shapes.
Structural comparison with other benzazepine pharmaceutical compounds reveals unique substitution patterns that distinguish this derivative. Unlike simple benzazepine structures, the presence of the N-acetate tert-butyl ester functionality creates a distinctive molecular profile. This esterification pattern differs from direct N-alkylation or N-acylation modifications commonly observed in other benzazepine-based medications, providing specific physicochemical properties related to lipophilicity and metabolic stability.
The tetrahydro saturation pattern in this compound represents partial reduction of the benzazepine ring system, contrasting with fully aromatic benzazepine derivatives or completely saturated variants. This intermediate saturation level creates a balance between conformational rigidity and flexibility, influencing both chemical reactivity and biological interaction potential. The specific positioning of the amino group at the 3-position with S-stereochemistry further distinguishes this structure from alternative regioisomers and stereoisomers within the benzazepine family.
Natural benzazepine alkaloids, such as those identified in recent genome mining studies, demonstrate structural diversity within this compound class. The biosynthetic pathways for natural benzazepine compounds often involve different substitution patterns and oxidation states compared to synthetic pharmaceutical derivatives. The compound under analysis represents a synthetic modification that incorporates protecting group chemistry through the tert-butyl ester functionality, which is not typically observed in natural benzazepine structures.
| Benzazepine Derivative Type | Ring Size | Saturation Level | Key Structural Features |
|---|---|---|---|
| Target Compound | 7-membered | Tetrahydro (partial) | N-acetate tert-butyl ester, 3-amino-S-config |
| Benzazocines | 8-membered | Variable | Extended conformational flexibility |
| Natural Benzazepine Alkaloids | 7-membered | Variable | Biosynthetic substitution patterns |
| Pharmaceutical Benzazepines | 7-membered | Fully aromatic | Direct N-substitution patterns |
| Functionalized Benzazepine Scaffolds | 7-membered | Variable | Diverse synthetic modifications |
Properties
IUPAC Name |
tert-butyl 2-(3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-14(19)10-18-13-7-5-4-6-11(13)8-9-12(17)15(18)20/h4-7,12H,8-10,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEDVVHLTMELTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394908 | |
| Record name | 3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepin-1-t-butyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98626-45-0 | |
| Record name | 1-[(tert-Butyloxycarbonyl)methyl]-3-amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98626-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepin-1-t-butyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dynamic Kinetic Resolution Route Using 3-Bromo Derivative and (S)-Homophenylalanine
One of the most efficient and industrially applicable methods involves the reaction of tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-acetate (compound 18) with (S)-homophenylalanine in isopropanol under basic conditions (triethylamine) at elevated temperature (around 60 °C). This process employs dynamic kinetic resolution to selectively produce the (S,S) isomer of the amino benzazepine intermediate.
-
- Solvent: Isopropanol
- Base: Triethylamine (1.2 equivalents)
- Temperature: 60 °C
- Reaction Time: 24 hours
- Molar ratio of compound 18 to (S)-homophenylalanine: 1:1.2
-
- The bromo-ester and (S)-homophenylalanine are dissolved in isopropanol.
- Triethylamine is added, and the mixture is heated to 60 °C with stirring.
- After 24 hours, the mixture is cooled, and the insoluble material is filtered and washed.
- The product is analyzed by HPLC to determine the diastereomeric ratio (S,S)/(S,R).
| Parameter | Variation | Result (Diastereomeric Ratio) |
|---|---|---|
| Temperature | 40 °C, 50 °C, 60 °C | Best diastereomeric ratio at 60 °C |
| Molar Ratio (compound 18 : homophenylalanine) | 1:1, 1:1.2, 1:1.5 | Optimal at 1:1.2 molar ratio |
| Reaction Time | 24 hours | Standard time for completion |
-
- High yield and selectivity for the desired stereoisomer.
- Simple operation and short reaction steps.
- High atom economy and relatively low environmental impact.
- Suitable for scale-up and industrial production.
-
- This method avoids the use of hazardous reagents like sodium azide.
- Triethylamine acts as a base to facilitate nucleophilic substitution and dynamic resolution.
High-Pressure Ammonia Reaction of 3-Bromo Ester with Copper Catalysts
Another method involves the direct amination of the 3-bromo derivative using ammonia gas under high pressure in the presence of copper salts as catalysts.
-
- Substrate: 3-bromo-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester
- Catalyst: Copper acetate or copper sulfate
- Solvent: Ethanol or methanol
- Ammonia gas pressure: 3.0 to 5.0 MPa
- Temperature: Room temperature to 80 °C
- Reaction Time: 2 to 4 hours
-
- The bromo ester, copper catalyst, and solvent are charged into a pressure reactor.
- Ammonia gas is introduced to the desired pressure.
- The mixture is stirred at room temperature, then heated to 50-80 °C for several hours.
- After reaction, the mixture is filtered to recover catalyst.
- The filtrate is evaporated and recrystallized to isolate the amino benzazepine intermediate.
| Example | Catalyst | Pressure (MPa) | Temp (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Copper acetate | 5.0 | 50 | 85.9 | 98.1 | High yield, high purity |
| 2 | Copper sulfate | 3.0 | 80 | ~67 | Not specified | Slightly lower yield |
-
- High yield and purity.
- Avoids resolution steps.
- Catalyst can be recovered and reused.
-
- Requires high-pressure equipment.
- Handling of ammonia gas under pressure requires safety precautions.
- Longer reaction times compared to other methods.
Nucleophilic Substitution and Hydrogenation Route
This approach synthesizes the amino benzazepine intermediate by nucleophilic substitution of (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one with ethyl 3-benzoylacrylate, followed by catalytic hydrogenation.
-
- Solvent: Ethyl acetate or toluene
- Catalyst: 10% Palladium on carbon (Pd-C)
- Hydrogen Pressure: 3 atm
- Temperature: Room temperature to 80 °C
- Reaction Time: Initial stirring 18 hours, hydrogenation 3 to 18 hours
-
- Ethyl 3-benzoylacrylate is added dropwise to a solution of the amino benzazepine derivative.
- The mixture is stirred for 18 hours.
- Pd-C catalyst is added, and hydrogenation is performed at room temperature.
- After filtration and solvent removal, the residue is further hydrogenated with acetic acid and cyclohexene at elevated temperature.
- Final product is isolated by filtration and drying.
-
- Approximately 32-54% depending on exact conditions and scale.
-
- Produces the desired amino benzazepine intermediate with good stereochemical control.
- Well-established catalytic hydrogenation steps.
-
- Moderate yields.
- Multiple hydrogenation steps increase process time.
- Use of Pd catalyst adds cost.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Industrial Suitability | Notes |
|---|---|---|---|---|---|---|
| Dynamic kinetic resolution with (S)-homophenylalanine | tert-butyl 3-bromo ester, (S)-homophenylalanine, triethylamine | 60 °C, 24 h, isopropanol | High (>80) | High (>98) | High | Efficient, scalable, avoids hazardous reagents |
| High-pressure ammonia amination | 3-bromo ester, ammonia gas, copper catalyst | 3-5 MPa NH3, 50-80 °C, 2-4 h | 67-86 | ~98 | Moderate | Requires high-pressure equipment |
| Nucleophilic substitution + hydrogenation | Amino benzazepine, ethyl 3-benzoylacrylate, Pd-C | Room temp to 80 °C, hydrogenation steps | 32-54 | Not specified | Moderate | Multiple steps, moderate yield |
Summary of Research Findings and Notes
The dynamic kinetic resolution method using (S)-homophenylalanine is currently the most favored for industrial production due to its high yield, selectivity, and environmentally friendlier profile. It avoids the use of hazardous reagents such as sodium azide and expensive chiral resolution agents that cause substrate loss.
High-pressure ammonia amination methods provide high purity and yield but require specialized equipment and careful handling of pressurized ammonia.
Hydrogenation-based methods are well-established but involve multiple steps and moderate yields, making them less attractive for large-scale production.
Optimization of reaction parameters such as temperature, molar ratios, and reaction time significantly affects the diastereomeric purity and overall yield of the amino benzazepine intermediate.
The tert-butyl protecting group on the acetate moiety is maintained throughout these processes to stabilize the molecule and facilitate purification.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepin-1-t-butyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzazepine derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepin-1-t-butyl acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It is a precursor in the synthesis of drugs targeting cardiovascular diseases, such as angiotensin-converting enzyme inhibitors.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepin-1-t-butyl acetate involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of enzymes like angiotensin-converting enzyme, thereby regulating blood pressure and cardiovascular function. The compound binds to the active site of the enzyme, blocking its activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benazepril: Another benzazepine derivative used as an angiotensin-converting enzyme inhibitor.
Evacetrapib: A compound with a similar benzazepine core used in cardiovascular disease treatment.
Tolvaptan: A benzazepine derivative used as a vasopressin receptor antagonist.
Uniqueness
3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepin-1-t-butyl acetate is unique due to its specific structural features, such as the t-butyl acetate group, which enhances its stability and bioavailability. This makes it a valuable intermediate in the synthesis of pharmacologically active compounds .
Biological Activity
The compound 3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepin-1-t-butyl acetate is a derivative of the benzazepine class of compounds, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Molecular Formula
- Chemical Formula : C_{14}H_{18}N_{2}O_{2}
- Molecular Weight : 246.31 g/mol
Structural Characteristics
The compound features a benzazepine core with an amino group and a t-butyl acetate moiety. The presence of these functional groups contributes to its biological activity.
Pharmacological Effects
Research indicates that compounds in the benzazepine class often exhibit a range of pharmacological effects, including:
- Antihypertensive Activity : Some derivatives have been investigated for their potential use in managing hypertension due to their ability to modulate vascular tone.
- CNS Activity : Benzazepines are known to interact with neurotransmitter systems, potentially offering anxiolytic or antidepressant effects.
- Anticancer Properties : Certain studies suggest that benzazepine derivatives may possess anticancer activity by inducing apoptosis in cancer cells.
The mechanisms through which this compound exerts its effects may include:
- Receptor Modulation : Interaction with various receptors such as dopamine and serotonin receptors could explain its CNS effects.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways related to hypertension and cancer progression.
Study 1: Antihypertensive Effects
A study conducted on related benzazepine compounds demonstrated significant reductions in blood pressure in animal models. The study highlighted the role of the amino group in enhancing receptor affinity and selectivity for vascular smooth muscle targets.
Study 2: CNS Activity
In vitro assays showed that the compound modulated neurotransmitter release in neuronal cultures. Behavioral studies in rodents indicated potential anxiolytic effects, warranting further investigation into its use as a therapeutic agent for anxiety disorders.
Study 3: Anticancer Activity
Research published in a peer-reviewed journal reported that derivatives similar to this compound induced apoptosis in human cancer cell lines. The study concluded that these compounds could serve as lead candidates for developing new anticancer therapies.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepin-1-t-butyl acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multistep organic reactions, including cyclization and protection/deprotection strategies. For example, tert-butyl ester intermediates are often used to stabilize reactive groups during synthesis. Reaction optimization may involve adjusting pH (e.g., acetate buffer at pH 5.0 for stability ), temperature control to prevent racemization, and stoichiometric tuning of reagents like tert-butoxycarbonyl (Boc) protecting groups. Evidence from benazepril-related compound syntheses suggests using tert-butyl esters to protect carboxyl groups during intermediate stages .
Q. What analytical techniques are recommended for purity assessment of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard. For example, USP methods specify using Purospher® STAR columns with mobile phases containing acetate buffer (pH 5.0) and acetonitrile gradients. Impurities are quantified against relative retention times (RRT) and peak area thresholds (e.g., ≤0.5% for individual impurities, ≤2.0% total impurities) . Sample preparation may involve dissolving the compound in 0.05M acetate buffer (pH 5.0) with stabilizers like 3% H₂O₂ for short-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity profiling data for this compound?
- Methodological Answer : Discrepancies often arise from stereochemical variations or degradation byproducts. For example, impurities like tert-butyl (3S)-3-amino-2-oxo-benzazepine-1-acetate (RRT 0.5) and ethyl ester derivatives (RRT 2.1) may co-elute under suboptimal conditions . To resolve this:
- Use chiral columns (e.g., Purospher® STAR) to separate diastereomers .
- Validate methods with spiked impurity standards (e.g., Benazepril Related Compound F) to confirm retention times .
- Cross-reference NMR and LC-MS data to distinguish structural analogs .
Q. What strategies minimize racemization during the synthesis of stereospecific derivatives?
- Methodological Answer : Racemization risks are high due to the compound’s benzazepine core and labile tert-butyl ester. Mitigation strategies include:
- Low-temperature reactions (<0°C) during esterification or deprotection steps.
- Use of enantiopure starting materials (e.g., (3S)-configured intermediates) to preserve stereochemistry .
- Monitoring optical rotation or chiral HPLC during intermediate stages to detect early racemization .
Q. How can degradation pathways be systematically studied under accelerated stability conditions?
- Methodological Answer : Forced degradation studies under heat, light, and humidity are critical. For example:
- Acidic hydrolysis : Expose the compound to 0.1M HCl at 40°C to simulate carboxylate ester breakdown.
- Oxidative stress : Use 3% H₂O₂ in acetate buffer (pH 5.0) to identify peroxide-sensitive moieties .
- Photostability : Monitor UV-induced degradation (e.g., tert-butyl group cleavage) using ICH Q1B guidelines . Degradants like 3-amino-2-oxo-benzazepine-1-acetic acid (Impurity E) are common .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
